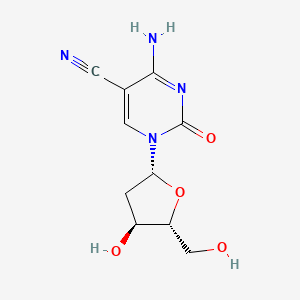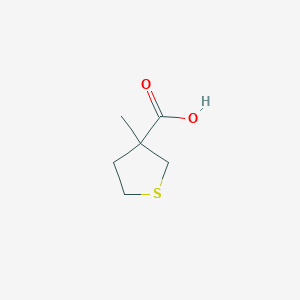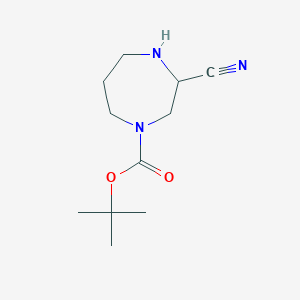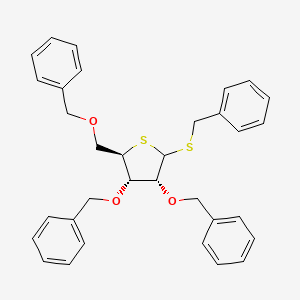
5-Cyano-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2’-deoxycytidine is a nucleoside analog that plays a significant role in nucleoside chemistry. This compound is particularly important in the biomedical industry due to its diverse applications, including the synthesis of antiviral medications such as ribavirin and sorivudine . Its molecular formula is C10H12N4O4, and it has a molecular weight of 252.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
5-Cyano-2’-deoxycytidine can be synthesized from 5-iodo-2’-deoxyuridine using cuprous cyanide. This method involves the substitution of the iodine atom with a cyano group, resulting in the formation of 5-cyano-2’-deoxyuridine . The reaction conditions typically require the presence of a suitable solvent and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-cyano-2’-deoxycytidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-Cyano-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-cyano-2’-deoxycytidine include cuprous cyanide for substitution reactions and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, suitable solvents, and sometimes catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of 5-cyano-2’-deoxycytidine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted nucleosides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
5-Cyano-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and derivatives.
Biology: The compound is studied for its potential to be incorporated into DNA and RNA, affecting genetic processes and cellular functions.
作用機序
The mechanism of action of 5-cyano-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA methyltransferases, leading to hypomethylation of DNA. This process can reactivate tumor suppressor genes that have been silenced by aberrant DNA methylation, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
Similar Compounds
5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Another cytidine analog with similar applications to 5-azacytidine, but with a slightly different mechanism of action.
Uniqueness
5-Cyano-2’-deoxycytidine is unique due to its specific cyano substitution, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12N4O4 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-2-5-3-14(10(17)13-9(5)12)8-1-6(16)7(4-15)18-8/h3,6-8,15-16H,1,4H2,(H2,12,13,17)/t6-,7+,8+/m0/s1 |
InChIキー |
UUIDOCACRGIJJO-XLPZGREQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#N)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)


![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)


